molecular formula C19H19NO5 B11385626 N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

Cat. No.: B11385626
M. Wt: 341.4 g/mol
InChI Key: LSKQBEHKNVVHLG-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-4,7-dimethyl-2-oxochromen-3-yl acetic acid and 2-furylmethylamine.

    Condensation Reaction: The acetic acid derivative is reacted with 2-furylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide bond.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-(4,7-dimethyl-2-oxochromen-3-yl)acetamide: Lacks the methoxy group at the 5-position.

    N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide: Contains a different chromen-2-one core structure.

Uniqueness

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide is unique due to the presence of both the furan and chromen-2-one moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C19H19NO5/c1-11-7-15(23-3)18-12(2)14(19(22)25-16(18)8-11)9-17(21)20-10-13-5-4-6-24-13/h4-8H,9-10H2,1-3H3,(H,20,21)

InChI Key

LSKQBEHKNVVHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CO3)C)C(=C1)OC

Origin of Product

United States

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